Deutetrabenazine metabolite M4

Descripción

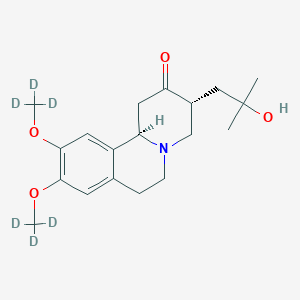

Structure

3D Structure

Propiedades

Número CAS |

1688661-95-1 |

|---|---|

Fórmula molecular |

C19H21D6NO4 |

Peso molecular |

339.46 |

Nombre IUPAC |

(3R,11bR)-3-(2-hydroxy-2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one |

InChI |

InChI=1S/C19H27NO4/c1-19(2,22)10-13-11-20-6-5-12-7-17(23-3)18(24-4)8-14(12)15(20)9-16(13)21/h7-8,13,15,22H,5-6,9-11H2,1-4H3/t13-,15-/m1/s1/i3D3,4D3 |

Clave InChI |

WSSKRNHJTRPOTQ-AINJZBCCSA-N |

SMILES |

CC(C)(CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Deutetrabenazine metabolite M4; D6-tetrabenazine metabolite M4; Deuterated monohydroxy tetrabenazine; SD-1018; |

Origen del producto |

United States |

Elucidation of Biotransformation Pathways Yielding Deutetrabenazine Metabolite M4

Parent Compound and Active Metabolite Transformations Leading to Deutetrabenazine Metabolite M4 Formation

The metabolic cascade of deutetrabenazine begins with its rapid and extensive conversion by carbonyl reductase to its primary active metabolites, deuterated α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ). medcentral.comnih.govformulationdiary.com These active metabolites are the direct precursors to a series of subsequent metabolic transformations.

The formation of the M4 metabolite involves the oxidation of the isobutyl group of deutetrabenazine or its primary metabolites. nih.gov Specifically, M4 is a mono-hydroxy metabolite, indicating the introduction of a single hydroxyl group. nih.govmedkoo.com While α-HTBZ and β-HTBZ are the major circulating active metabolites, M4 is considered a minor metabolite, constituting approximately 6% of the total drug-related material in circulation. fda.gov

Enzymatic Systems Governing the Biogenesis of this compound

The biotransformation of deutetrabenazine and its metabolites is a complex process orchestrated by various enzymatic systems within the body.

Oxidative Metabolic Pathways in M4 Formation

The generation of the M4 metabolite is a result of oxidative metabolism. nih.govformulationdiary.comfda.gov This process involves the chemical addition of an oxygen atom to the substrate molecule. In the case of M4, this oxidation occurs at the subterminal position of the isobutyl group. nih.gov The products of this oxidative metabolism, including M4, are then further metabolized, often through conjugation with sulfate (B86663) or glucuronide, to facilitate their elimination from the body, primarily through urine. nih.govformulationdiary.comfda.govdrugbank.com

Identification of Specific Enzyme Classes and Isoforms Involved in M4 Biotransformation

The cytochrome P450 (CYP) superfamily of enzymes is the primary system responsible for the oxidative metabolism of drugs and other foreign compounds. nih.gov In the context of deutetrabenazine metabolism, CYP enzymes play a crucial role in the O-dealkylation of the active metabolites, α-HTBZ and β-HTBZ. fda.gov

Table 1: Key Enzymes in Deutetrabenazine Metabolism

| Enzyme/System | Role in Deutetrabenazine Metabolism |

| Carbonyl Reductase | Converts deutetrabenazine to its active metabolites, α-HTBZ and β-HTBZ. medcentral.comnih.govformulationdiary.com |

| CYP2D6 | Primary enzyme for the O-dealkylation and further metabolism of α-HTBZ and β-HTBZ. medcentral.comnih.govtga.gov.aumdedge.com |

| CYP1A2 | Minor contributor to the metabolism of α-HTBZ and β-HTBZ. medcentral.comnih.govformulationdiary.comdrugbank.comaustedo.com |

| CYP3A4/5 | Minor contributor to the metabolism of α-HTBZ and β-HTBZ. medcentral.comnih.govformulationdiary.comdrugbank.comaustedo.com |

In Vitro Metabolic Models for Studying M4 Biotransformation Dynamics

To understand the intricate metabolic pathways of drugs like deutetrabenazine without administering them to human subjects, researchers utilize various in vitro (laboratory-based) models. These models allow for the detailed investigation of metabolic dynamics in a controlled environment.

Microsomal and Hepatocyte Incubation Systems in M4 Formation Studies

Human Liver Microsomes: These are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly CYP450s. nih.govformulationdiary.comaustedo.com In vitro experiments using human liver microsomes have been instrumental in demonstrating the extensive biotransformation of deutetrabenazine and identifying the roles of carbonyl reductase and CYP enzymes. nih.govformulationdiary.comaustedo.com These systems allow for the study of the formation of metabolites like M4 by incubating the parent drug or its primary metabolites with the microsomes and analyzing the resulting products.

Hepatocyte Incubation Systems: Whole liver cells (hepatocytes) provide a more complete metabolic picture as they contain both Phase I (like CYP-mediated oxidation) and Phase II (like glucuronidation and sulfation) enzymes. While not explicitly detailed for M4 formation in the provided context, hepatocyte incubations are a standard and valuable tool in drug metabolism studies to observe the full sequence of metabolic events.

Recombinant Enzyme Assays for M4 Biotransformation

Recombinant enzyme assays involve using specific human CYP isoforms that have been produced in and purified from cell cultures (e.g., insect cells or bacteria). This technique allows researchers to pinpoint the exact contribution of each individual enzyme to a particular metabolic reaction. By incubating deutetrabenazine or its metabolites with a panel of different recombinant CYP enzymes, it is possible to determine which specific isoforms, such as CYP2D6, CYP1A2, and CYP3A4/5, are responsible for the formation of M4 and other metabolites. tga.gov.autga.gov.au In vitro studies have confirmed that the metabolites M1 and M4 are not expected to cause clinically significant drug interactions. wikidoc.orgrxlist.com

Table 2: In Vitro Models for Studying Deutetrabenazine Metabolism

| In Vitro Model | Application in Studying M4 Biotransformation |

| Human Liver Microsomes | Identification of the extensive biotransformation of deutetrabenazine and the roles of key enzymes like carbonyl reductase and CYPs. nih.govformulationdiary.comaustedo.com |

| Hepatocyte Incubations | Provides a comprehensive view of both Phase I and Phase II metabolic pathways. |

| Recombinant Enzyme Assays | Pinpoints the specific CYP isoforms (e.g., CYP2D6, CYP1A2, CYP3A4/5) responsible for the metabolism of deutetrabenazine and its metabolites. tga.gov.autga.gov.au |

Investigation of Pharmacological Activity and Biological Role of Deutetrabenazine Metabolite M4 in Preclinical Research

Assessment of Receptor Binding and Ligand Interactions of Deutetrabenazine Metabolite M4 in In Vitro Models

In preclinical evaluations, the interaction of this compound with various receptors was assessed to determine its binding affinity and potential for pharmacological activity. A primary focus of these investigations was its interaction with the vesicular monoamine transporter 2 (VMAT2), a key target for the parent compound, deutetrabenazine, and its major active metabolites.

Research findings indicate that while the major metabolites of deutetrabenazine are potent, reversible inhibitors of VMAT2, this compound is considered to have a less significant role. vulcanchem.com Its binding affinity for VMAT2 is substantially lower than that of the primary active metabolites. Some studies suggest a binding affinity (Ki) of less than 10 μM for VMAT1, another isoform of the vesicular monoamine transporter. targetmol.cn The comparatively weak interaction with these key monoamine transporters suggests a minimal direct contribution to the primary pharmacological effects of the parent drug.

Evaluation of Enzyme Inhibition or Induction Potential by this compound in Research Systems

The potential for this compound to inhibit or induce key metabolic enzymes has been a subject of preclinical investigation. These studies are crucial for understanding the potential for drug-drug interactions. The primary focus has been on the cytochrome P450 (CYP) family of enzymes, which are responsible for the metabolism of a vast number of pharmaceuticals.

Analysis of Transporter Modulation by this compound in Cellular Assays

The ability of this compound to modulate the function of various drug transporters has been evaluated in cellular assay systems. These transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), play a significant role in drug absorption, distribution, and elimination.

In vitro studies have been conducted to determine if the M4 metabolite can act as a substrate or inhibitor of these key transporters. The results of these cellular assays are critical for predicting potential alterations in the pharmacokinetics of co-administered drugs. As with enzyme interactions, the general understanding is that due to its lower systemic exposure and weaker pharmacological profile compared to the primary metabolites, this compound is unlikely to be a significant modulator of major drug transporters.

Overall Pharmacological Inactivity and Lack of Significant Biological Interactions of this compound in Preclinical Contexts

Collectively, preclinical data from in vitro and cellular studies indicate that this compound is largely pharmacologically inactive and does not engage in significant biological interactions. Its weak binding to VMAT2, the primary pharmacological target of deutetrabenazine, suggests a minimal contribution to the therapeutic effects of the parent compound. vulcanchem.com

Advanced Analytical Methodologies for the Quantification and Structural Characterization of Deutetrabenazine Metabolite M4 in Research Matrices

Development and Validation of Chromatographic Techniques for Deutetrabenazine Metabolite M4

The quantification and characterization of this compound, a monohydroxy derivative of the parent drug, necessitate highly sensitive and specific analytical methods. vulcanchem.comnih.gov The development of robust chromatographic techniques is fundamental to accurately measure its concentration in complex biological matrices and to elucidate its structure.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches for M4 Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the bioanalysis of this compound. fda.gov Validated LC-MS/MS methods have been successfully developed and employed for the definitive quantification of M4 in human plasma samples from clinical research studies. fda.govnih.gov

In a notable study, plasma concentrations of deutetrabenazine and its metabolites, including M4 (referred to as monohydroxy tetrabenazine), were determined using an LC-MS/MS system. nih.gov The analysis was performed on a Sciex API 4000 instrument equipped with a Turbo Ion Spray ion source operating in the positive ion mode. nih.gov Chromatographic separation was achieved on a Gemini-NX C18 column (3 µm; 150 mm × 4.6 mm i.d.) using a gradient mobile phase of acetonitrile (B52724) and 100 mM ammonium (B1175870) acetate (B1210297) at a pH of 8.0. nih.govresearchgate.net For the quantification of monohydroxy tetrabenazine (B1681281), the product ion monitored corresponded to a neutral loss of C₂H₄O₂ (60 Da) from its protonated molecular ion (MH⁺) at m/z 334. researchgate.net These methods demonstrated high sensitivity, with a lower limit of quantification (LLOQ) established at 0.200 ng/mL for monohydroxy tetrabenazine. nih.govresearchgate.net

The validation of these LC-MS/MS methods ensures their reliability for research applications. Key validation parameters for the analysis of deuterated M4 (also known as SD-1018) are summarized below.

| Analyte | Standard Curve Range (ng/mL) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Intra-Assay Accuracy (%) | Inter-Assay Accuracy (%) |

|---|---|---|---|---|---|

| Deuterated M4 (SD-1018) | 0.2 to 200 | 1.5 to 7.7 | 2.2 to 5.1 | -2.7 to 5.7 | -2.7 to 3.2 |

Data sourced from: vulcanchem.com

Further research findings on individual exposure parameters for M4 highlight the application of these validated methods in quantifying the metabolite's presence relative to the total drug-related material (TDRM).

| Subject ID | AUC₀₋t (ng·h/mL) | % of TDRM (using AUC₀₋t) |

|---|---|---|

| S001 | 181 | 5.5 |

| S002 | 156 | 5.8 |

| S003 | 292 | 7.3 |

| S004 | 191 | 9.6 |

| S005 | 209 | 5.3 |

| S006 | 238 | 6.3 |

| Mean | 211 | 6.6 |

Data sourced from: vulcanchem.com

Other Hyphenated Techniques for M4 Structural Elucidation in Research

While LC-MS/MS is the primary tool for quantification, other hyphenated techniques are crucial for structural elucidation. The initial identification of metabolite structures often involves high-performance liquid chromatography (HPLC) combined with online radio-detection, particularly in studies using radiolabeled compounds like [¹⁴C]-deutetrabenazine. nih.govresearchgate.net The proposed structures of metabolites identified through this method are then typically confirmed by comparing their chromatographic and mass spectrometric properties with those of authentic standards prepared by synthesis. nih.govresearchgate.net

For resolving complex mixtures of isomers, which are common in tetrabenazine metabolism, advanced chromatographic techniques are employed. Chiral column HPLC has been utilized for the resolution of enantiomers of related benzo[a]quinolizine compounds. umich.edu Furthermore, two-dimensional nuclear magnetic resonance (2-D NMR) techniques have been instrumental in determining the absolute configuration of dihydrotetrabenazine (B1670615) isomers, a methodology that is applicable to the structural confirmation of M4. umich.edu

Sample Preparation Strategies for Research Samples Containing this compound

Effective sample preparation is critical for accurate and reliable analysis of M4 in biological matrices such as plasma and urine. nih.gov The primary goal is to extract the analyte from the complex matrix and remove interfering substances.

In studies analyzing tetrabenazine and its metabolites, a common and straightforward sample preparation technique is protein precipitation. researchgate.net For the analysis of related dihydrotetrabenazine (HTBZ) isomers, a specific protein precipitation protocol involves adding acetonitrile to plasma samples, followed by vortexing and centrifugation to separate the precipitated proteins. The resulting supernatant is then evaporated to dryness and reconstituted in a solution suitable for LC-MS/MS analysis. researchgate.net

For metabolite profiling and identification, plasma samples have been pooled in a time-proportional manner before analysis. fda.govnih.gov However, for quantitative analysis to determine pharmacokinetic parameters, individual (non-pooled) samples are processed to ensure subject-specific data. nih.gov The stability of M4 is a key consideration during sample handling and storage; studies have shown that the metabolite is stable through multiple freeze/thaw cycles and for extended periods at -80°C, which is crucial for the analysis of retained clinical samples. vulcanchem.comfda.gov

Application of Isotope-Labeled Standards for Quantification of this compound in Research

The use of stable isotope-labeled internal standards is the gold standard for quantitative bioanalysis by mass spectrometry, as it corrects for variability in sample preparation and instrument response. researchgate.net In the analysis of deutetrabenazine and its metabolites, this approach is extensively used to ensure accuracy and precision. nih.gov

For the quantification of deuterated analytes like M4, the corresponding non-deuterated (unlabeled) compound serves as the internal standard. nih.gov Conversely, when measuring unlabeled analytes, their deuterium-labeled counterparts are used as internal standards. nih.govresearchgate.net For example, tetrabenazine-d7 (B1150270) has been used as an internal standard for the simultaneous quantification of tetrabenazine and its primary active metabolites. researchgate.net Similarly, specifically labeled compounds like cis (2,3)-Dihydro Tetrabenazine-d6 are intended for use as internal standards in LC-MS quantification. clearsynth.com This strategy of using a stable isotope-labeled analogue of the analyte as an internal standard is fundamental to the development of robust and reliable LC-MS/MS assays for pharmacokinetic research. nih.govresearchgate.net

Comparative Metabolic Profiling of Deutetrabenazine Metabolite M4 Across Research Species and in Vitro Systems

Interspecies Differences in Deutetrabenazine Metabolite M4 Formation and Disposition in Animal Models

The formation and disposition of the this compound have been evaluated in various animal models to understand potential interspecies differences. While detailed comparative data on M4 levels across different species from a single study is limited, information from regulatory filings and preclinical studies provides some insights.

Pharmacokinetic and absorption, distribution, metabolism, and excretion (ADME) studies for deutetrabenazine and its parent compound, tetrabenazine (B1681281), have been conducted in species including CD-1 mice and Sprague-Dawley rats. fda.gov These studies are essential to determine if the exposure to metabolites in nonclinical species is adequate to support safety for human use. fda.govfda.gov

Initially, there was a focus on determining whether M4 (monohydroxy tetrabenazine) was a major human metabolite of deutetrabenazine. fda.gov This was critical for ensuring that the animal toxicology studies adequately covered the potential effects of this metabolite. fda.govfda.gov Subsequent analyses of human plasma samples helped to clarify the status of M4. fda.gov

Oral administration of deutetrabenazine to pregnant rats during organogenesis did not show clear effects on embryofetal development. tga.gov.au At the highest doses tested, exposure to the primary active metabolites (α-HTBZ and β-HTBZ) was subclinical, although exposures to deutetrabenazine itself were very high. tga.gov.au The effects of deutetrabenazine administration during organogenesis in rabbits have not been assessed. tga.gov.au

It's important to note that the primary focus of many preclinical studies was on the main active metabolites, deuterated α- and β-dihydrotetrabenazine (HTBZ), rather than M4. fda.gov

Comparison of M4 Metabolism in Deutetrabenazine vs. Tetrabenazine Research Systems

The metabolic pathways of deutetrabenazine are qualitatively identical to those of tetrabenazine, meaning no new metabolites are formed with the deuterated compound. nih.gov The key difference lies in the rate of metabolism. The deuterium (B1214612) substitution in deutetrabenazine is at the O-methyl groups, which are the primary sites of metabolism by the cytochrome P450 2D6 (CYP2D6) enzyme. researchgate.netresearchgate.net This substitution slows down the metabolism of the active HTBZ metabolites into their less potent O-desmethyl products. nih.gov

While the focus of deuteration was to alter the pharmacokinetics of the primary active metabolites, this also has implications for the formation of other metabolites like M4. M4 is a monohydroxylated metabolite of tetrabenazine. austedo.com In human studies, M4 was found to be a minor metabolite, constituting approximately 5.1% of the total drug-related material in plasma after administration of [14C]-deutetrabenazine and 5.9% after [14C]-tetrabenazine. nih.gov This indicates that the formation of M4 is comparable between the two drugs.

The similar percentage of M4 relative to the total drug-related material for both deutetrabenazine and tetrabenazine suggests that the metabolic pathway leading to M4 is not significantly impacted by the deuteration of the methoxy (B1213986) groups. nih.gov

Table 1: Comparative Plasma Exposure of M4 Metabolite

| Compound | M4 as % of Total Plasma Radioactivity |

| [14C]-Deutetrabenazine | 5.1% |

| [14C]-Tetrabenazine | 5.9% |

Data sourced from a study in healthy volunteers. nih.gov

Evaluation of In Vitro-In Vivo Correlation in M4 Metabolism Studies

In vitro-in vivo correlation (IVIVC) is a critical aspect of drug development, aiming to use in vitro data to predict in vivo performance. For deutetrabenazine, in vitro metabolism studies were conducted using rat and human liver preparations, such as S9 fractions, microsomes, and hepatocytes. fda.gov

These in vitro systems are standard tools used to predict metabolic clearance and potential drug-drug interactions in humans. researchgate.net For the M4 metabolite of deutetrabenazine, in vitro studies were conducted to assess its potential for causing clinically relevant drug interactions. tga.gov.auaustedo.com These studies evaluated the inhibitory activity of M4 against various CYP enzymes (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4/5) and transporters (P-glycoprotein, BCRP, OATP1B1, OATP1B3, OAT1, OAT3, OCT2). tga.gov.au The results indicated that M4 is not expected to cause clinically significant drug interactions. tga.gov.auaustedo.com

The successful translation of in vitro findings to the clinical setting for the primary metabolites provides confidence in the utility of these models for assessing the metabolic profile of minor metabolites like M4. nih.gov

Synthetic Accessibility and Isotopic Labeling Strategies for Deutetrabenazine Metabolite M4 in Research Applications

Chemical Synthesis Approaches for Deutetrabenazine Metabolite M4 as Reference Material

The synthesis of this compound, also known as deuterated monohydroxy tetrabenazine (B1681281), is essential for its use as a reference standard in analytical and metabolic studies. vulcanchem.comnih.gov Reference materials are critical for the accurate identification and quantification of metabolites in biological samples during preclinical and clinical development.

The synthesis of M4 typically starts from deutetrabenazine itself. The process involves the chemical reduction of the ketone group at the C-2 position of the deutetrabenazine molecule. This reduction is generally achieved using a reducing agent such as sodium borohydride (B1222165) (NaBH₄). This reaction is not stereospecific and results in a mixture of the two diastereomers, deuterated α-HTBZ and β-HTBZ, which differ in the orientation of the newly formed hydroxyl group. bioscientia.de Further oxidation at the isobutyl group leads to the formation of the M4 metabolite. nih.govfda.gov

For use as a reference standard, M4 must be synthesized with high purity. This often requires chromatographic purification steps to isolate the desired compound from reaction byproducts and any remaining starting materials. The structural identity of the synthesized M4 is then confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Illustrative Synthesis Approach for this compound

| Step | Description | Key Reagents | Product |

| 1 | Reduction of Ketone | Deutetrabenazine, Sodium Borohydride (NaBH₄) | Mixture of deuterated α-HTBZ and β-HTBZ |

| 2 | Oxidation | Deuterated HTBZ isomers, Oxidizing agent | This compound |

| 3 | Purification | Column Chromatography | Purified this compound |

This table provides a simplified, illustrative pathway. Actual synthetic routes may involve multiple protection and deprotection steps and different reagents to optimize yield and purity.

Methodologies for Isotopic Labeling of this compound for Research Tracers

Isotopically labeled compounds are indispensable tools in modern biomedical research, particularly in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). researchgate.net For this compound, which is already deuterated, further isotopic labeling can be introduced to create a "heavy" internal standard for use as a research tracer.

The primary goal of creating an isotopically labeled M4 tracer is to produce a molecule that is chemically identical to the analyte but has a different mass. This allows it to be distinguished from the endogenous or administered unlabeled metabolite in a biological sample, serving as an ideal internal standard to correct for variability during sample preparation and analysis. researchgate.net

Common strategies for additional isotopic labeling include the incorporation of stable isotopes such as Carbon-13 (¹³C) or additional deuterium (B1214612) (D) atoms at positions not already deuterated in the parent molecule. For example, isotopically labeled (3 x ¹³C) internal standards of HTBZ isomers have been used in bioanalytical methods. nih.gov This can be achieved by using starting materials or reagents that contain these heavy isotopes during the chemical synthesis process. The position of the label is chosen carefully to ensure it is not lost during metabolic processes.

Utilization of Synthesized M4 in Mechanistic and Bioanalytical Research

The availability of synthesized this compound and its isotopically labeled counterparts is fundamental for advancing both bioanalytical and mechanistic research.

Bioanalytical Research: In bioanalytical science, synthesized M4 serves as a critical reference standard for the development and validation of quantitative assays, most notably LC-MS/MS methods. vulcanchem.comnih.gov These methods are essential for accurately measuring the concentrations of M4 in biological matrices like human plasma. fda.gov The reference standard is used to create calibration curves against which unknown sample concentrations are determined.

Isotopically labeled M4 is used as an internal standard in these assays. nih.gov By adding a known amount of the labeled standard to each sample, researchers can account for any loss of analyte during sample extraction and processing, as well as variations in instrument response. This significantly improves the accuracy, precision, and reliability of the bioanalytical data. researchgate.net

Table 2: Role of Synthesized M4 in a Typical LC-MS/MS Bioanalytical Assay

| Component | Role | Purpose |

| Synthesized M4 (unlabeled) | Reference Standard | Used to prepare calibrators and quality control samples to build a standard curve for quantification. |

| Isotopically Labeled M4 | Internal Standard | Added to all samples, calibrators, and QCs to correct for analytical variability. |

Implications of Deutetrabenazine Metabolite M4 Research for Drug Discovery and Development Concepts

Role of M4 in Understanding the Comprehensive Metabolic Fate of Deutetrabenazine

Deutetrabenazine metabolite M4, also known as monohydroxy deutetrabenazine or SD-1018, is a monohydroxy derivative of the parent drug. vulcanchem.commedkoo.com Understanding its place in the metabolic cascade is essential for a complete picture of how deutetrabenazine is processed in the body.

Following oral administration, deutetrabenazine is extensively and rapidly converted by carbonyl reductase enzymes into its primary active metabolites, the deuterated forms of alpha-dihydrotetrabenazine (α-HTBZ) and beta-dihydrotetrabenazine (β-HTBZ). vulcanchem.comnih.gov These active metabolites are responsible for the drug's therapeutic effects. vulcanchem.commedkoo.com They are subsequently metabolized further, primarily by the cytochrome P450 enzyme CYP2D6, to less active O-desmethyl metabolites. nih.govmdedge.com

Crucially, mass balance and metabolite profiling studies have demonstrated that the metabolic pathway of deutetrabenazine is identical to that of its non-deuterated counterpart, tetrabenazine (B1681281). nih.gov No new or unique metabolites are formed as a result of the deuteration. nih.gov M4 is one of these shared metabolites, formed from both deutetrabenazine and tetrabenazine. fda.gov Its identification and characterization confirm that deuteration slows the metabolism of the active metabolites without altering the fundamental biotransformation routes, thereby contributing to a comprehensive understanding of deutetrabenazine's metabolic fate. nih.govnih.gov

Significance of M4 in Investigating Potential Drug-Drug Interactions at the Metabolic Level in Preclinical Settings

A critical component of preclinical drug development is assessing a compound's potential to cause drug-drug interactions (DDIs). This often involves in vitro studies to determine if a drug or its metabolites inhibit or induce key metabolic enzymes (like the CYP450 family) or drug transporters.

Research into this compound has been pivotal in this preclinical assessment. In a panel of in vitro DDI studies, M4 was evaluated for its potential to interfere with major metabolic pathways. tga.gov.au The findings from these preclinical evaluations were conclusive:

CYP Enzyme Inhibition: M4 showed no relevant inhibitory activity against a wide range of cytochrome P450 enzymes, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5. tga.gov.au

Transporter Inhibition: The metabolite also demonstrated no significant inhibitory activity against key drug transporters such as P-glycoprotein (P-gp), BCRP, OATP1B1, OATP1B3, OAT1, OAT3, or OCT2. tga.gov.autga.gov.au

CYP Induction: M4 did not show any significant potential to induce CYP enzymes. tga.gov.au

These findings signify that, at clinically relevant concentrations, M4 is unlikely to be the cause of metabolic drug-drug interactions. tga.gov.aumedcentral.com This information is vital for building a safety profile and predicting how the drug will behave when co-administered with other medications, assuring regulators and clinicians that this specific metabolic pathway is not a source of concern for DDIs.

Table 1: In Vitro Drug-Drug Interaction Profile of this compound

| Target Class | Specific Enzymes/Transporters Tested | Result |

|---|---|---|

| CYP450 Enzymes | CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4/5 | No relevant inhibitory activity observed tga.gov.au |

| Drug Transporters | P-gp, BCRP, OATP1B1, OATP1B3, OAT1, OAT3, OCT2 | No significant inhibitory activity observed tga.gov.autga.gov.au |

| CYP450 Induction | Not specified | No significant induction potential tga.gov.au |

Contribution of M4 Research to Predictive Metabolism and Pharmacokinetic Models

The study of metabolites like M4 is instrumental in building and refining predictive pharmacokinetic (PK) models. These models are essential tools in drug development for estimating human dosage, understanding variability, and predicting potential liabilities.

The research into M4 has contributed to this field in several ways:

Method Development: To accurately assess the exposure of M4, validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) bioanalytical methods were developed. fda.gov The ability to precisely quantify even minor metabolites provides higher quality data inputs for PK models, increasing their accuracy and predictive power.

Evaluating Metabolic Switching: A key concept in deuterated drug design is ensuring that blocking one metabolic pathway does not simply divert the molecule to another, potentially less desirable, pathway—a phenomenon known as "metabolic switching". nih.gov By quantifying metabolites like M4, researchers can confirm that deuteration of the primary metabolic sites on α-HTBZ and β-HTBZ does not cause a significant shunt towards alternative oxidative pathways, such as the one producing M4. This confirms the intended effect of the deuteration and validates the predictive models based on it.

M4 as a Minor Metabolite and its Implications for Preclinical Assessment

During drug development, regulatory agencies require a thorough characterization of all metabolites. Metabolites that constitute more than 10% of the total drug-related material in circulation are typically defined as "major" and may require their own dedicated toxicology studies. fda.gov

Initial assessments during the development of deutetrabenazine raised questions about whether M4 might exceed this threshold. fda.govfda.gov However, subsequent and more definitive analyses of clinical samples clarified its status. fda.gov It was determined that deuterated M4 constituted approximately 5.1% to 6% of the total drug-related material in plasma after administration of [14C]-deutetrabenazine. nih.govfda.govfda.gov

The classification of M4 as a minor metabolite had significant implications for its preclinical assessment:

Reduced Need for Separate Toxicology: Because its exposure levels fall below the 10% regulatory threshold, extensive, separate nonclinical safety studies on M4 itself were not required. fda.gov

Streamlined Safety Bridging: This finding helped justify the safety bridge to the existing toxicology data for tetrabenazine, as it confirmed that the metabolic profile was qualitatively similar and that no new major metabolites were formed that would require independent characterization. fda.gov

The rigorous investigation and ultimate classification of M4 as a minor metabolite were crucial steps in the preclinical assessment, satisfying regulatory requirements and confirming the safety profile of deutetrabenazine's metabolic pathway. fda.govfda.gov

Emerging Research Directions and Future Perspectives on Deutetrabenazine Metabolite M4

Integration of Advanced Analytical Technologies in M4 Metabolism Research

The characterization and quantification of drug metabolites, particularly those present in low concentrations like M4, demand highly sensitive and specific analytical methods. The field of analytical chemistry has seen significant advancements that are being integrated into metabolic research.

Liquid chromatography coupled with mass spectrometry (LC-MS) is the predominant analytical tool for identifying and measuring drug metabolites in biological matrices. escientificpublishers.comunige.ch For minor metabolites like M4, ultra-high-performance liquid chromatography (UHPLC) combined with high-resolution mass spectrometry (HRMS) is particularly advantageous. researchgate.netmdpi.com This combination provides superior separation efficiency, speed, and mass accuracy, enabling the detection and confident identification of compounds from complex backgrounds such as plasma or urine. escientificpublishers.comresearchgate.net Techniques like quadrupole time-of-flight (Q-TOF) mass spectrometry can further enhance selectivity through fragmentation analysis. mdpi.com

Stable isotope labeling is another powerful strategy in metabolism studies. mdpi.comnih.gov It allows researchers to track the fate of a drug molecule and its derivatives through the body. nih.gov The parent drug, deutetrabenazine, is itself a deuterated compound, where hydrogen atoms are replaced by their stable isotope, deuterium (B1214612), at specific metabolic "soft spots" to slow down metabolism by enzymes like CYP2D6. nih.govpatsnap.com This inherent labeling provides a unique opportunity to use HRMS to distinguish drug-related material from endogenous compounds, facilitating the tracking of all metabolites, including M4. Future research can apply these advanced UHPLC-HRMS methods to precisely quantify the levels of M4 in various patient populations and under different conditions, providing a clearer picture of its formation and clearance kinetics.

In Silico Modeling and Predictive Approaches for M4 Biotransformation

In parallel with analytical advancements, in silico modeling has emerged as a cost-effective and rapid tool to predict the metabolic fate of xenobiotics. rsc.orgresearchgate.net These computational approaches are instrumental in the early stages of drug development and can guide further in vitro and in vivo experiments. escientificpublishers.com Several in silico strategies can be applied to predict the biotransformation of deutetrabenazine into metabolites like M4.

These models use algorithms to predict sites on a molecule that are most vulnerable to metabolic reactions, such as the hydroxylation that forms M4. rsc.org Software platforms like BioTransformer, GLORY, and Xenosite analyze the chemical structure of a parent drug to forecast potential metabolites and the enzymes likely involved in their formation. rsc.orgmdpi.commdpi.com By combining data from these predictive models with results from in vitro studies using human liver microsomes or hepatocytes, researchers can build a more complete and predictive map of deutetrabenazine's metabolism. escientificpublishers.commdpi.com

| Modeling Approach | Principle | Application to M4 Research |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Assumes that molecules with similar structures exhibit similar metabolic properties. mdpi.com | Predicts the likelihood of hydroxylation at specific sites on the deutetrabenazine molecule based on existing metabolic data for similar structures. |

| Enzyme Docking | Simulates the docking of the drug substrate into the active site of a metabolic enzyme (e.g., CYP450 isoforms). mdpi.com | Can help identify which specific CYP enzymes are most likely responsible for the formation of the monohydroxy metabolite, M4. |

| Metabolism Prediction Engines (e.g., Xenosite, BioTransformer) | Utilize knowledge-based systems and machine learning to predict sites of metabolism for xenobiotics. rsc.orgmdpi.com | Generates a list of probable metabolites of deutetrabenazine, guiding analytical chemists in their search for M4 and other derivatives in biological samples. |

Unexplored Mechanistic Aspects and Research Utility of Deutetrabenazine Metabolite M4

The primary therapeutic action of deutetrabenazine is attributed to its major active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ), which act as reversible inhibitors of the vesicular monoamine transporter 2 (VMAT2). tga.gov.aupatsnap.com The mechanistic role of minor metabolites like M4 is less understood. However, its characterization is vital for a comprehensive safety and drug-drug interaction profile.

In vitro studies have been conducted to assess the potential of M4 to cause clinically relevant drug interactions. These evaluations have shown that M4 does not exhibit significant inhibitory activity against major cytochrome P450 enzymes (including CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5) or key drug transporters (such as P-gp, BCRP, OATP1B1, OATP1B3, OAT1, OAT3, or OCT2). tga.gov.autga.gov.au Furthermore, M4 was not identified as a substrate for most of these transporters. tga.gov.au

While these findings suggest a low risk of M4-mediated drug interactions, its research utility is significant. medcentral.com The deuteration of tetrabenazine (B1681281) to create deutetrabenazine fundamentally alters its metabolic profile, leading to changes in the levels and types of metabolites formed. nih.gov Studying M4 helps to fully map these altered biotransformation pathways. During the drug's initial review, questions were raised about whether M4 was a unique human metabolite and if its exposure was adequately assessed. fda.gov Subsequent analysis clarified its status as a minor metabolite, constituting approximately 6% of the total drug-related material. fda.gov Continued investigation into M4 is essential for understanding the full consequences of metabolic switching and ensuring a complete toxicological assessment of the parent drug. nih.gov

Challenges and Opportunities in Future Academic Research on this compound

Future academic research on this compound faces both challenges and significant opportunities. Progress will depend on overcoming analytical hurdles and leveraging integrated research strategies to explore its subtle but potentially important roles.

The primary challenge is the low circulating concentration of M4, which requires highly sensitive bioanalytical methods for accurate and reproducible quantification. researchgate.net Another challenge lies in the inherent complexity of drug metabolism; the changes in metabolic pathways induced by deuteration are not always predictable and necessitate thorough empirical investigation. nih.gov

Despite these challenges, numerous opportunities exist. The increasing accessibility of advanced analytical platforms like UHPLC-HRMS provides the necessary tools to meet the sensitivity demands of studying minor metabolites. researchgate.net There is a significant opportunity to apply a transversal approach, integrating in silico predictions with in vitro and in vivo experiments to create a comprehensive and predictive understanding of M4's lifecycle. mdpi.com A key area for future investigation is the metabolic profile of M4 in specific patient populations. For instance, individuals who are poor metabolizers due to genetic polymorphisms in the CYP2D6 enzyme are expected to have altered pharmacokinetics of deutetrabenazine's main metabolites. nih.gov Research into how this impacts the formation and accumulation of minor metabolites like M4 could provide valuable insights for personalized medicine and dose optimization in these specific populations.

| Category | Description |

|---|---|

| Challenges | Analytical Sensitivity: The low plasma concentration of M4 requires highly sensitive and specific bioanalytical techniques for accurate quantification. researchgate.net |

| Metabolic Complexity: Deuteration-induced metabolic switching can lead to complex and not always predictable changes in biotransformation pathways that require detailed empirical study. nih.gov | |

| Opportunities | Advanced Analytics: Leveraging UHPLC-HRMS and other high-sensitivity platforms to overcome analytical challenges and fully characterize M4's pharmacokinetics. mdpi.com |

| Integrated Modeling: Combining in silico, in vitro, and in vivo data to build a comprehensive and predictive model of M4 formation and disposition. mdpi.com | |

| Personalized Medicine: Investigating the profile of M4 in genetically distinct populations (e.g., CYP2D6 poor metabolizers) to understand its role in inter-individual variability. nih.gov |

Q & A

Q. How is metabolite M4 identified and quantified in pharmacokinetic studies, and what methodologies ensure specificity?

Metabolite M4 (monohydroxylated deutetrabenazine) is identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity for low-concentration metabolites. Deuterium substitution in deutetrabenazine alters metabolic stability, requiring isotopic tracing to distinguish M4 from non-deuterated analogs. Quantification involves calibration curves with synthetic standards and validation against CYP2D6 activity, as M4 formation is influenced by this enzyme . Nuclear magnetic resonance (NMR) spectroscopy (via HMDB protocols) can confirm structural integrity in complex biological matrices . Key parameters include plasma half-life (9–10 hours) and peak concentration (Cmax) under fed vs. fasting conditions .

Q. What is the pharmacological role of M4 in deutetrabenazine’s mechanism of action?

M4 is a reversible vesicular monoamine transporter 2 (VMAT2) inhibitor but exhibits weaker affinity (Ki ~10–100 nM) compared to active metabolites α- and β-dihydrotetrabenazine (Ki ≤10 nM) . In vivo, M4 contributes to sustained VMAT2 inhibition due to its longer half-life but requires co-administration with food to enhance bioavailability by 50% . Preclinical models suggest M4’s peripheral effects may modulate central monoamine depletion, necessitating brain-to-plasma ratio studies .

Advanced Research Questions

Q. What analytical challenges arise in detecting M4 in metabolomic studies, and how are they mitigated?

Challenges include:

- Matrix interference : Co-elution with endogenous hydroxyphenyl metabolites requires ultra-high-performance LC (UHPLC) with orthogonal separation phases .

- Isotopic overlap : Deuterated M4 must be differentiated from hydrogenated analogs using high-resolution MS (HRMS) or deuterium-specific NMR shifts .

- Low abundance : Signal amplification via derivatization (e.g., dansyl chloride) improves detection limits in cerebrospinal fluid . MetaboAnalyst 2.0’s moderated t-statistics (SAM/EBAM) can prioritize M4 in differential expression analyses across cohorts .

Q. How should experimental designs account for M4’s contribution to deutetrabenazine’s long-term efficacy in Huntington’s disease (HD)?

- Longitudinal sampling : In the ARC-HD trial, repeated plasma sampling over 3 years tracked M4 accumulation and correlated it with Unified Huntington’s Disease Rating Scale (UHDRS) scores .

- CYP2D6 phenotyping : Stratify participants by CYP2D6 metabolizer status (e.g., *4/*4 poor metabolizers) to assess M4 variability .

- Control for comedications : Exclude CYP2D6 inhibitors (e.g., fluoxetine) to isolate M4’s pharmacokinetic profile .

- Placebo-adjusted modeling : Use NONMEM to partition M4’s effect from α/β-dihydrotetrabenazine in dose-response curves .

Q. How do data contradictions between in vitro and in vivo studies inform M4’s safety profile?

- In vitro overestimation : M4’s VMAT2 inhibition in cell-free assays (IC50 = 50 nM) does not fully predict clinical effects due to protein binding and blood-brain barrier penetration .

- Clinical tolerability : Despite in vitro CYP2D6 inhibition risks, the First-HD trial reported M4-related adverse events (e.g., somnolence) at rates comparable to placebo, suggesting compensatory mechanisms .

- Hepatic impairment : In vitro models show 190-fold Cmax increases for tetrabenazine metabolites, but M4’s hepatic clearance remains unquantified—warranting Phase I studies in hepatically impaired cohorts .

Q. What methodological approaches resolve the impact of CYP2D6 polymorphisms on M4 exposure?

- Genotype-guided dosing : In the IMPACT-TD registry, CYP2D6 genotyping (*3, *4, *5 alleles) identified poor metabolizers requiring 50% dose reductions to avoid M4 accumulation .

- Cocktail phenotyping : Administer dextromethorphan (CYP2D6 probe) to quantify enzyme activity and predict M4 clearance .

- Population PK modeling : Integrate CYP2D6 activity scores into nonlinear mixed-effects models to individualize dosing .

Q. How can researchers assess M4’s off-target effects in complex biological systems?

- Metabolomic profiling : Use HMDB’s NMR libraries to identify M4-associated perturbations in tryptophan/kynurenine pathways, linked to neuropsychiatric effects .

- Polypharmacy simulations : Co-culture hepatocytes with CYP2D6 inhibitors (e.g., quinidine) to model M4-drug interactions .

- Safety pharmacology panels : Screen M4 against hERG channels and monoamine oxidases to assess arrhythmia and serotonin syndrome risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.